molecular formula C13H11ClN2O3 B8409285 5-Chloro-1-(4-methoxyphenacyl)pyrimidin-2-one

5-Chloro-1-(4-methoxyphenacyl)pyrimidin-2-one

Cat. No. B8409285
M. Wt: 278.69 g/mol
InChI Key: SHFHYOZEDDRLJL-UHFFFAOYSA-N
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Patent
US04636509

Procedure details

A suspension of 5-chloropyrimidin-2-one hydrochloride (502 mg), α-bromo-4-methoxyacetophenone (687 mg), triethylamine (1 ml) and ethanol (20 ml) was stirred at ambient temperature for 2 hours, during which the suspension formed a solution from which a solid crystallised out. The solid was crystallised from acetone to give the title pyrimidinone: yield. 449 mg; m.p. 212°-214° C.: λmaxEtOH 222.5 nm (ε 19850), 277 nm (ε 18000), 330 nm (ε 3725).
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
687 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([CH2:20]Br)=[O:19])=[CH:14][CH:13]=1.C(N(CC)CC)C>C(O)C>[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[N:7]([CH2:20][C:18]([C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)=[O:19])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
502 mg
Type
reactant
Smiles
Cl.ClC=1C=NC(NC1)=O
Name
Quantity
687 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)CBr
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 2 hours, during which the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed a solution from which a solid
CUSTOM
Type
CUSTOM
Details
crystallised out
CUSTOM
Type
CUSTOM
Details
The solid was crystallised from acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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